2,6-Diaminopurine arabinoside
CAS No.: 19768-89-9
Cat. No.: VC1625212
Molecular Formula: C10H14N6O4
Molecular Weight: 282.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19768-89-9 |
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Molecular Formula | C10H14N6O4 |
Molecular Weight | 282.26 g/mol |
IUPAC Name | (2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 |
Standard InChI Key | ZDTFMPXQUSBYRL-FJFJXFQQSA-N |
Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N |
SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
Introduction
Chemical Identity and Structure
2,6-Diaminopurine arabinoside is formally known as 9-(β-D-Arabinofuranosyl)-2,6-diaminopurine. It belongs to the class of nucleoside analogs where the sugar component is arabinose rather than ribose or deoxyribose. The compound has several synonyms in scientific literature:
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9H-Purine,2,6-diamino-9-β-D-arabinofuranosyl-(8CI)
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2,6-Diamino-9-β-D-arabinofuranosylpurine
The chemical structure features a 2,6-diaminopurine base connected via an N-glycosidic bond to a β-D-arabinofuranose sugar. The arabinose configuration, compared to ribose, has the hydroxyl group at the 2' position in the opposite stereochemical orientation.
Chemical Identification Data
Table 1: Chemical Identification Parameters for 2,6-Diaminopurine Arabinoside
Parameter | Value |
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CAS Registry Number | 34079-68-0 |
Molecular Formula | C₁₀H₁₄N₆O₄ |
Molecular Weight | 282.259 g/mol |
IUPAC Name | 9-(β-D-Arabinofuranosyl)-2,6-diaminopurine |
Physical and Chemical Properties
2,6-Diaminopurine arabinoside typically appears as white to off-white crystalline powder . Its physical properties are important considerations for research applications and pharmaceutical formulation development.
Physical Characteristics
Table 2: Physical Properties of 2,6-Diaminopurine Arabinoside
Solubility and Solution Preparation
The compound demonstrates specific solubility characteristics that influence its handling in laboratory settings. For preparing stock solutions, the following guidelines apply:
Table 3: Stock Solution Preparation Guidelines
Desired Concentration | Amount of Compound |
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1 mM solution | 3.5428 mL solvent per 1 mg |
5 mM solution | 0.7086 mL solvent per 1 mg |
10 mM solution | 0.3543 mL solvent per 1 mg |
For optimal solubility, it is recommended to:
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Select appropriate solvents based on the specific application
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Heat the solution to 37°C if necessary
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Use ultrasonic bath oscillation to improve dissolution
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Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2,6-diaminopurine arabinoside, ranging from chemical synthesis to microbial production methods. Each approach offers distinct advantages and challenges.
Chemical Synthesis
A practical synthesis pathway involves the modification of commercially available vidarabine through late-stage nitration and ammonolysis. This approach offers the advantage of producing the pure β anomer without difficult separation processes .
The key steps in this synthetic route include:
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Protection of vidarabine with benzoyl groups
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Introduction of a nitro group at the C2 position using 2,2,2-trifluoroacetic anhydride and tetrabutylammonium nitrate
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Ammonolysis of the nitro group accompanied by removal of the benzoyl protecting groups
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The reaction can be scaled to greater than 500 g without loss of yield
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When scaled to greater than 200 g, the intermediate step yields slightly lower (78%)
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The aminolysis reaction can be scaled to 200 g, producing 54 g of 2,6-diaminopurine arabinoside in 81% yield in a single batch
Microbial Synthesis
An alternative approach utilizes microbial transglycosylation to synthesize 2,6-diaminopurine arabinoside. This biocatalytic method employs bacterial whole cells to catalyze the transfer of the sugar moiety from a donor to 2,6-diaminopurine as the acceptor base .
In this process:
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1-β-D-arabinofuranosyluracil serves as the sugar donor
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2,6-diaminopurine acts as the purine base acceptor
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Bacterial whole cells containing the necessary enzymatic machinery catalyze the transglycosylation reaction
The microbial synthesis approach offers several advantages:
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Environmentally friendly conditions
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Potentially higher stereoselectivity
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Reduced use of protecting groups and harsh chemicals
Comparative Synthesis Methods
Various other approaches have been explored for synthesizing 2,6-diaminopurine arabinoside, each with distinct considerations:
Table 4: Comparison of Different Synthetic Approaches
Biological Activity and Applications
2,6-Diaminopurine arabinoside has been investigated for various biological properties, particularly for its potential therapeutic applications.
Structure-Activity Relationships
Understanding the relationship between the unique structure of 2,6-diaminopurine arabinoside and its biological activity is crucial for rational drug design. Key structural features include:
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The 2,6-diaminopurine base can form three hydrogen bonds with thymine, compared to the two hydrogen bonds formed by adenine
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The arabinose sugar configuration differs from the natural ribose or deoxyribose configurations found in biological nucleosides
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The combination of these features creates a nucleoside analog with distinct biological properties and potential applications
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